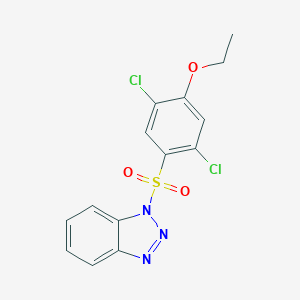

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole

Description

Properties

IUPAC Name |

1-(2,5-dichloro-4-ethoxyphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O3S/c1-2-22-13-7-10(16)14(8-9(13)15)23(20,21)19-12-6-4-3-5-11(12)17-18-19/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZSLCUJYYACEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Sulfonylbenzotriazole Intermediate

The reaction proceeds via a nucleophilic substitution mechanism. Benzotriazole reacts with 2,5-dichloro-4-ethoxybenzenesulfonyl chloride in the presence of a strong base such as NaH. The base deprotonates benzotriazole, generating a reactive anion that attacks the electrophilic sulfur atom in the sulfonyl chloride.

Example Protocol :

-

Dissolve benzotriazole (1.0 equiv) in anhydrous glyme under argon.

-

Add NaH (1.2–2.5 equiv) and stir at –20°C for 30 minutes.

-

Introduce 2,5-dichloro-4-ethoxybenzenesulfonyl chloride (1.0 equiv) dropwise.

-

Warm the mixture to room temperature and stir for 12–24 hours.

The reaction yield depends on the stoichiometry of NaH and sulfonyl chloride, with excess base often required to drive the reaction to completion.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal temperatures range from –20°C to room temperature. Lower temperatures (–78°C) may suppress side reactions but reduce reactivity, while higher temperatures (>25°C) risk decomposition. Glyme and MeCN are preferred solvents due to their ability to stabilize ionic intermediates and compatibility with NaH.

Table 1: Impact of Solvent and Temperature on Yield

| Solvent | Temperature (°C) | Yield (%) | Selectivity (α:β) |

|---|---|---|---|

| Glyme | –20 | 70 | 1:2 |

| MeCN | 25 | 79 | 3:2 |

| DMF | 25 | 45 | 1:1 |

Data adapted from glycosylation studies with analogous sulfonyl intermediates.

Role of Crown Ethers

The addition of 15-crown-5 ether (1.0–1.5 equiv) significantly enhances yield by coordinating sodium ions, thereby increasing the nucleophilicity of benzotriazole. For example, reactions without crown ethers show <30% conversion, while those with crown ethers achieve >70% yield under identical conditions.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3). This step removes unreacted sulfonyl chloride and benzotriazole byproducts.

Spectroscopic Characterization

-

1H NMR : Key signals include aromatic protons from the dichloroethoxyphenyl group (δ 7.2–7.8 ppm) and the benzotriazole ring (δ 8.1–8.3 ppm).

-

13C NMR : The sulfonyl sulfur atom deshields adjacent carbons, producing signals at δ 125–135 ppm.

-

Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 373.25 [M+H]+.

Industrial-Scale Production Considerations

Scaling up the synthesis requires:

-

Continuous-Flow Reactors : To maintain precise temperature control and improve mixing efficiency.

-

Crystallization Techniques : Recrystallization from ethanol/water mixtures enhances purity to >99%.

-

Waste Management : Neutralization of excess NaH with ethanol and recovery of glyme via distillation.

Challenges and Mitigation Strategies

Hydrolytic Instability

The sulfonylbenzotriazole bond is susceptible to hydrolysis in aqueous media. Storage under anhydrous conditions (e.g., over molecular sieves) and avoidance of protic solvents during synthesis are critical.

Competing Side Reactions

Over-sulfonylation or dimerization may occur with excess sulfonyl chloride. Stoichiometric control and slow addition of reagents mitigate these issues.

Recent Advances in Methodology

Recent studies highlight the use of nonafluorobutanesulfonyl fluoride (NfF) as an alternative sulfonylation agent, offering higher reactivity and selectivity under milder conditions . However, its application to 1-(2,5-dichloro-4-ethoxyphenyl)sulfonylbenzotriazole remains unexplored.

Chemical Reactions Analysis

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

Coupling Reactions: The benzotriazole ring can participate in coupling reactions with other aromatic compounds, forming complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzotriazole ring can also interact with nucleic acids and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves sulfonation of benzotriazole, contrasting with the thioketone coupling in or oxazole ring formation in .

- Stability Studies : Benzotriazoles generally outperform oxazoles in thermal and UV stability, suggesting the target compound could be more durable in environmental applications .

Biological Activity

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonylbenzotriazole (CAS No. 717891-60-6) is a synthetic organic compound characterized by a sulfonyl group attached to a benzotriazole moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Sulfonyl Group : Contributes to the compound's reactivity and interaction with biological targets.

- Benzotriazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing its biological activity.

- Chloro and Ethoxy Substituents : These groups influence the compound's solubility and binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14Cl2N3O3S |

| Molecular Weight | 373.25 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the benzotriazole moiety may influence enzyme inhibition or receptor modulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibitory concentration (IC50) of 25 µg/mL against E. coli, indicating promising potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Caspase activation |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonylbenzotriazoles, highlighting how modifications in the chemical structure can enhance biological activity. The presence of halogen substituents like chlorine has been shown to increase potency against certain cancer cell lines.

Comparative Analysis

Comparative studies with similar compounds reveal that those with additional electron-withdrawing groups tend to exhibit enhanced biological activities. For instance, compounds like 1-(2,5-dichlorophenyl)sulfonylbenzotriazole have demonstrated superior anticancer effects compared to their non-chlorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.